Hexyl b-D-maltopyranoside

Description

Structure

3D Structure

Properties

IUPAC Name |

(2R,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6R)-6-hexoxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H34O11/c1-2-3-4-5-6-26-17-15(25)13(23)16(10(8-20)28-17)29-18-14(24)12(22)11(21)9(7-19)27-18/h9-25H,2-8H2,1H3/t9-,10-,11-,12+,13-,14-,15-,16-,17-,18-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRYKGRXIHMMFCB-YMJSIHPXSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCOC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H34O11 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30439844 |

Source

|

| Record name | Hexyl b-D-maltopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30439844 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

426.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

870287-95-9 |

Source

|

| Record name | Hexyl b-D-maltopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30439844 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Physicochemical Properties of Hexyl β-D-maltopyranoside

Introduction

Hexyl β-D-maltopyranoside is a non-ionic detergent that has carved a niche in the fields of biochemistry and drug development, primarily for its utility in handling membrane proteins. As a member of the alkyl maltoside family, it possesses an amphipathic structure, featuring a hydrophilic disaccharide (maltose) headgroup and a short, hydrophobic hexyl tail. This architecture dictates its solution behavior and makes it an effective agent for disrupting biological membranes to extract and stabilize integral membrane proteins, which are notoriously challenging to study in their native environment.[1]

This guide provides an in-depth exploration of the core physicochemical properties of Hexyl β-D-maltopyranoside. We will delve into its molecular characteristics, solution behavior, and the critical concept of micellization. Furthermore, we will present a validated experimental protocol for determining its most crucial parameter—the critical micelle concentration (CMC)—and discuss the implications of its properties for practical applications in research and development. This document is intended for scientists and professionals who require a detailed understanding of this detergent to effectively solubilize, purify, and characterize membrane proteins.

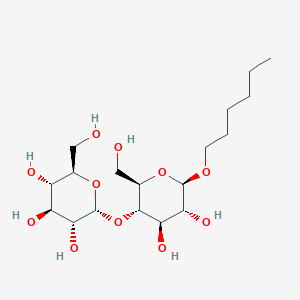

Molecular and Structural Properties

The functionality of Hexyl β-D-maltopyranoside as a detergent is a direct consequence of its molecular structure. It consists of a six-carbon alkyl chain (hexyl group) attached via a β-glycosidic linkage to a maltose headgroup. Maltose is a disaccharide composed of two α-D-glucose units. This combination of a flexible hydrophobic tail and a bulky, highly polar headgroup is central to its amphipathic nature.

The formal IUPAC name is (2R,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6R)-6-hexoxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol.[2]

Caption: Chemical structure of Hexyl β-D-maltopyranoside.

Core Physicochemical Properties: A Summary

The utility of a detergent is defined by its quantitative physicochemical parameters. These values dictate the conditions under which it is effective and its compatibility with downstream applications such as chromatography, structural analysis, or functional assays.

| Property | Value | Source(s) |

| Molecular Formula | C₁₈H₃₄O₁₁ | [2][3][4] |

| Molecular Weight | 426.4 - 426.5 g/mol | [2][3][4][5] |

| CAS Number | 870287-95-9 | [2][3][5] |

| Appearance | White solid | [6] |

| Critical Micelle Conc. (CMC) | ~210 mM (8.9% w/v) in H₂O | [3][5] |

| Aqueous Solubility | ≥ 20% (w/v) in water at 0-5°C | [3][5] |

| Purity (Anagrade) | ≥ 99% (β + α anomers) | [3][5] |

| α-Anomer Content | < 2% | [3][5] |

Micellization and Critical Micelle Concentration (CMC)

In an aqueous solution, amphipathic molecules like Hexyl β-D-maltopyranoside exhibit unique behavior. At low concentrations, they exist as monomers. However, as the concentration increases, a point is reached where the molecules spontaneously self-assemble into organized structures called micelles. This threshold is the Critical Micelle Concentration (CMC) .[7]

The formation of micelles is an entropically driven process designed to minimize the unfavorable interaction between the hydrophobic alkyl tails and water. The tails aggregate to form a non-polar core, while the hydrophilic maltose headgroups form a shell that remains in contact with the aqueous solvent. This process is fundamental to the detergent's ability to solubilize membrane proteins, as the hydrophobic transmembrane domains of the protein can be shielded from water within the micelle's core.[1][]

Caption: Self-assembly of detergent monomers into a micelle above the CMC.

The CMC of Hexyl β-D-maltopyranoside is approximately 210 mM, which is significantly higher than that of longer-chain detergents like n-dodecyl-β-D-maltoside (DDM), which has a CMC of ~0.17 mM.[3][5] This high CMC is a defining feature and has important practical consequences:

-

Rapid Dilution: The high monomer concentration means that micelles can be quickly diluted below the CMC, leading to their dissociation. This property is advantageous for techniques where rapid detergent removal is required, such as in reconstitution experiments or certain functional assays.

-

Dialyzability: The small monomer size (MW ~426 Da) and high monomer concentration make it readily removable by dialysis, which can be more difficult for detergents with very low CMCs.

-

Protein-Detergent Complex Size: While not directly a function of CMC, the short hexyl chain generally results in smaller protein-detergent complexes compared to longer-chain detergents. This can be beneficial or detrimental depending on the downstream application (e.g., for crystallography or cryo-EM).[9]

The CMC is not a fixed value and can be influenced by environmental factors such as temperature and the presence of salts or other solutes. For many non-ionic surfactants, the CMC tends to decrease as temperature increases, up to a certain point.[10][11][12] This is because increased temperature can reduce the hydration of the hydrophilic headgroup, making the detergent effectively more hydrophobic and favoring micellization at a lower concentration.[10][13] Researchers should be mindful of these effects and consider determining the CMC under their specific experimental buffer conditions.

Experimental Protocol: CMC Determination by Fluorescence Spectroscopy

A trustworthy and common method for determining the CMC of non-ionic detergents is by monitoring the fluorescence of a hydrophobic probe, such as 8-Anilino-1-naphthalenesulfonic acid (ANS).[7][14] ANS exhibits low fluorescence in polar environments (like water) but becomes highly fluorescent when it partitions into a non-polar environment, such as the hydrophobic core of a micelle. By measuring the fluorescence intensity across a range of detergent concentrations, the CMC can be identified as the point of sharp increase in fluorescence.

Methodology

-

Preparation of Stock Solutions:

-

Prepare a concentrated stock solution of Hexyl β-D-maltopyranoside (e.g., 500 mM or ~21.3% w/v) in the desired experimental buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.5).

-

Prepare a stock solution of ANS (e.g., 1 mM) in the same buffer. Protect from light.

-

-

Serial Dilution Series:

-

Create a series of dilutions of the detergent stock solution. For Hexyl β-D-maltopyranoside, the range should span the expected CMC of ~210 mM. A suggested range is from 0 mM to 400 mM.

-

For each concentration, prepare a sample in a microcuvette or 96-well plate. Add the buffer, the detergent dilution, and a final concentration of ANS (e.g., 10 µM). Ensure the final volume is consistent across all samples.

-

-

Fluorescence Measurement:

-

Incubate the samples for a short period (e.g., 15 minutes) at a controlled temperature to allow for equilibration.

-

Using a spectrofluorometer, set the excitation wavelength for ANS at ~350 nm and measure the emission spectrum, with the peak fluorescence intensity typically observed around 475 nm.

-

-

Data Analysis:

-

Plot the fluorescence intensity at the emission maximum (e.g., 475 nm) as a function of the Hexyl β-D-maltopyranoside concentration.

-

The resulting plot will show two distinct linear regions: a low, relatively flat baseline at concentrations below the CMC, and a steeply rising line at concentrations above the CMC.

-

The CMC is determined from the intersection point of the two extrapolated linear portions of the curve.

-

Caption: Experimental workflow for CMC determination using fluorescence.

Applications in Research and Drug Development

The primary application of Hexyl β-D-maltopyranoside is the solubilization and purification of membrane proteins.[15] Its properties make it a "mild" non-ionic detergent, meaning it is often less denaturing to sensitive proteins than ionic detergents or even other non-ionic detergents.

-

Membrane Protein Extraction: The process involves incubating a membrane preparation with a detergent solution at a concentration well above the CMC.[] The detergent micelles integrate into the lipid bilayer, breaking it apart and forming mixed micelles containing lipids, detergent, and the protein of interest. The choice of a short-chain detergent like Hexyl β-D-maltopyranoside can be strategic for proteins that are destabilized by larger micelles formed by detergents like DDM.[16]

-

Biophysical and Structural Studies: While less common than DDM for protein crystallization, its ability to form smaller protein-detergent complexes can be advantageous in some cases.[9] Its high CMC and dialyzability are particularly useful when preparing samples for solution-state NMR or other techniques that require detergent removal or exchange.

-

Drug Development and Ligand Studies: Hexyl β-D-maltopyranoside has been noted for its use in drug development contexts.[17][18] In some cases, it has been used as a tool compound itself, for instance, as a ligand for the µ-opioid receptor in assay development.[17][19] This highlights its biocompatibility and the potential for its well-defined chemical structure to be used in specific molecular interaction studies.

Conclusion

Hexyl β-D-maltopyranoside is a valuable tool in the researcher's arsenal for membrane protein science. Its defining physicochemical properties—a moderately sized amphipathic structure, high aqueous solubility, and a notably high critical micelle concentration—confer a unique set of advantages. The high CMC facilitates rapid detergent removal via dialysis or dilution, a crucial feature for reconstitution studies and functional assays. While its shorter alkyl chain may offer a different solubilization profile compared to more common long-chain maltosides, this characteristic can be leveraged to stabilize proteins that are sensitive to larger micellar environments. A thorough understanding of these properties, grounded in reliable experimental determination, is paramount for its successful application in the solubilization, purification, and functional characterization of challenging membrane protein targets.

References

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 10432591, Hexyl b-D-maltopyranoside. Available from: [Link]

-

Nanoporation. Hexyl b-D-maltopyranoside1g. Available from: [Link]

-

Creative Biolabs. n-Hexyl-β-D-Glucopyranoside. Available from: [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 4462283, Hexyl hexopyranoside. Available from: [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 447688, Cyclohexyl-Hexyl-Beta-D-Maltoside. Available from: [Link]

-

Keller, S., et al. (2018). Refined definition of the critical micelle concentration and application to alkyl maltosides used in membrane protein research. RSC Publishing. Available from: [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 181215, n-hexyl beta-D-glucopyranoside. Available from: [Link]

-

Keller, S., et al. (2018). Refined definition of the critical micelle concentration and application to alkyl maltosides used in membrane protein research. PubMed Central. Available from: [Link]

-

Prévost, S., et al. (2017). Influence of Temperature and Concentration on the Self-Assembly of Nonionic CiEj Surfactants: A Light Scattering Study. National Institutes of Health. Available from: [Link]

-

Plou, F. J., et al. (2002). Scheme 1. Synthesis of n-hexyl-D-glucopyranoside by reverse hydrolysis catalyzed by kernel meals. ResearchGate. Available from: [Link]

-

eccb08. Hexyl b-D-maltopyranoside1g. Available from: [Link]

-

Mattei, B., et al. (2017). New QSPR Models to Predict the Critical Micelle Concentration of Sugar-Based Surfactants. ACS Omega. Available from: [Link]

-

Missel, J. W., et al. (2019). Cyclohexyl-α maltoside as a highly efficient tool for membrane protein studies. Protein Science. Available from: [Link]

-

Peak Proteins. Introduction to Detergents for Membrane Protein Solubilisation. Available from: [Link]

-

Mohajeri, E., & Noudeh, G. D. (2012). Effect of Temperature on the Critical Micelle Concentration and Micellization Thermodynamic of Nonionic Surfactants: Polyoxyethylene Sorbitan Fatty Acid Esters. SciSpace. Available from: [Link]

-

Kotov, V., et al. (2019). High-throughput stability screening for detergent-solubilized membrane proteins. Scientific Reports. Available from: [Link]

-

Mohajeri, E., & Dehghani, G. (2012). Effect of Temperature on the Critical Micelle Concentration and Micellization Thermodynamic of Nonionic Surfactants: Polyoxyethylene Sorbitan Fatty Acid Esters. ResearchGate. Available from: [Link]

-

van Rantwijk, F., et al. (2019). Synthesis, Thermal Properties and Cytotoxicity Evaluation of Hydrocarbon and Fluorocarbon Alkyl β-D-xylopyranoside Surfactants. National Institutes of Health. Available from: [Link]

-

Al-Sabagh, A. M., et al. (2013). Effect of Temperature Changes on Critical Micelle Concentration for Tween Series Surfactant. Global Journals. Available from: [Link]

Sources

- 1. Detergents For Membrane Protein Solubilisation [peakproteins.com]

- 2. This compound | C18H34O11 | CID 10432591 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Molecular Dimensions [dev.moleculardimensions.com]

- 4. scbt.com [scbt.com]

- 5. Anatrace.com [anatrace.com]

- 6. Hexyl b- D -glucopyranoside = 98.0 TLC 59080-45-4 [sigmaaldrich.com]

- 7. Refined definition of the critical micelle concentration and application to alkyl maltosides used in membrane protein research - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Cyclohexyl-α maltoside as a highly efficient tool for membrane protein studies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Influence of Temperature and Concentration on the Self-Assembly of Nonionic CiEj Surfactants: A Light Scattering Study - PMC [pmc.ncbi.nlm.nih.gov]

- 11. scispace.com [scispace.com]

- 12. globaljournals.org [globaljournals.org]

- 13. researchgate.net [researchgate.net]

- 14. Refined definition of the critical micelle concentration and application to alkyl maltosides used in membrane protein research - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 15. creative-biolabs.com [creative-biolabs.com]

- 16. bib-pubdb1.desy.de [bib-pubdb1.desy.de]

- 17. biosynth.com [biosynth.com]

- 18. Hexyl b-D-maltopyranoside1g | eccb08 [eccb08.org]

- 19. Hexyl b-D-maltopyranoside1g | Nanoporation [nanoporation.eu]

An In-depth Technical Guide to the Critical Micelle Concentration of Hexyl β-D-maltopyranoside

Introduction: The Significance of Hexyl β-D-maltopyranoside and its CMC

Hexyl β-D-maltopyranoside is a non-ionic detergent widely employed by researchers, particularly in the fields of biochemistry and pharmacology. Its utility is most pronounced in the solubilization, stabilization, and crystallization of membrane proteins, which are notoriously challenging to study in their native environment. The efficacy of a detergent in these applications is fundamentally linked to its ability to self-assemble into micelles—a behavior quantified by the Critical Micelle Concentration (CMC).

The CMC is the threshold concentration above which individual detergent molecules (monomers) spontaneously aggregate to form larger, ordered structures known as micelles.[1] This parameter is a direct measure of a surfactant's efficiency; a lower CMC indicates that less detergent is required to initiate the micellization process crucial for encapsulating hydrophobic molecules like membrane proteins or drugs.[2] For drug development professionals, understanding and accurately determining the CMC is paramount for creating stable formulations and effective delivery systems for poorly soluble active pharmaceutical ingredients (APIs). This guide provides a comprehensive overview of the CMC of Hexyl β-D-maltopyranoside, the factors that govern it, and the rigorous experimental protocols for its determination.

The Phenomenon of Micellization

In an aqueous solution, amphiphilic molecules like Hexyl β-D-maltopyranoside, which possess a hydrophilic maltose headgroup and a hydrophobic hexyl tail, exhibit unique behavior. At low concentrations, these molecules exist predominantly as monomers, with some adsorbing at the air-water interface to reduce the surface tension of the system.[1]

As the concentration increases, the interface becomes saturated. To minimize the energetically unfavorable contact between their hydrophobic tails and the surrounding water molecules, the monomers begin to self-assemble in the bulk solution. This assembly is not random; it results in the formation of micelles, spherical structures where the hydrophobic tails are sequestered in a core, shielded from the water by a shell of hydrophilic headgroups. The CMC is the distinct concentration at which this micelle formation begins.[1] Beyond the CMC, the addition of more detergent primarily increases the number of micelles, while the monomer concentration and the surface tension of the solution remain relatively constant.[1]

Quantitative CMC Data for Alkyl Glycosides

The precise CMC of Hexyl β-D-maltopyranoside is influenced by experimental conditions. However, a key principle for alkyl glycoside surfactants is that the CMC is highly dependent on the length of the alkyl chain and the nature of the polar headgroup. For the broader family of alkyl β-D-maltosides, the CMC decreases as the alkyl chain length increases.

For comparative purposes, the table below includes the CMC values for Hexyl β-D-glucopyranoside (which has a smaller, less hydrophilic headgroup) and other related non-ionic detergents. The larger, more hydrophilic maltose headgroup of Hexyl β-D-maltopyranoside would theoretically lead to a higher CMC compared to its glucoside counterpart, as more energy is required to overcome the favorable headgroup-water interactions. Conversely, its CMC is expected to be significantly higher than that of Octyl β-D-maltopyranoside, due to its shorter, less hydrophobic alkyl chain.

| Surfactant Name | Alkyl Chain | Head Group | CMC (mM in H₂O) | Temperature (°C) | Measurement Method | Reference |

| n-Hexyl-β-D-glucopyranoside | C6 | Glucose | 250 | 25 | Not Specified | [3],[4] |

| n-Octyl-β-D-glucopyranoside | C8 | Glucose | 20-25 | 20-25 | Not Specified | [4] |

| n-Octyl-β-D-maltopyranoside | C8 | Maltose | 23.4 | Not Specified | Not Specified | [4] |

| n-Decyl-β-D-maltopyranoside | C10 | Maltose | 1.6 | Not Specified | Not Specified | [4] |

| n-Dodecyl-β-D-maltoside | C12 | Maltose | 0.1-0.6 | Not Specified | Not Specified | [4] |

Key Factors Influencing CMC

The CMC is not an immutable constant. It is a thermodynamic property sensitive to the molecular structure of the surfactant and the conditions of the solution.

-

Structure of the Hydrophobic Group : Increasing the length of the alkyl chain (the hydrophobic group) significantly decreases the CMC. A longer chain increases the molecule's hydrophobicity, making its presence in water more energetically unfavorable and thus promoting micelle formation at a lower concentration.[5]

-

Nature of the Hydrophilic Group : For non-ionic surfactants, a larger or more polar hydrophilic headgroup generally increases the CMC. This is because a more hydrophilic headgroup has a stronger, more favorable interaction with water, requiring a higher surfactant concentration to drive the self-assembly process.

-

Temperature : For many non-ionic surfactants, an increase in temperature can lead to a decrease in the CMC. This is often attributed to the dehydration of the hydrophilic headgroups (typically polyoxyethylene or, in this case, sugar-based), which reduces their solubility and favors aggregation.

-

Addition of Electrolytes : The addition of salts to solutions of non-ionic surfactants can decrease the CMC. This "salting-out" effect occurs because the electrolyte ions compete for water molecules, reducing the hydration of the surfactant's hydrophilic headgroup and promoting micellization.

Experimental Protocols for CMC Determination

To ensure scientific rigor, the CMC must be determined empirically. For a non-ionic surfactant like Hexyl β-D-maltopyranoside, surface tensiometry and fluorescence spectroscopy are the most reliable and commonly used methods.

Surface Tension Method

Principle: This method is based on the direct physical consequence of surfactant addition: the reduction of surface tension. As surfactant monomers are added to water, they accumulate at the air-water interface, reducing the surface tension. This reduction continues until the interface is saturated, which occurs at the CMC. Beyond this point, any added surfactant forms micelles in the bulk solution, and the surface tension remains constant. The CMC is identified as the breakpoint in the plot of surface tension versus the logarithm of the surfactant concentration.

Detailed Protocol:

-

Preparation of Stock Solution: Accurately prepare a concentrated stock solution of Hexyl β-D-maltopyranoside in high-purity deionized water (e.g., 500 mM).

-

Serial Dilutions: Create a series of dilutions from the stock solution. It is critical to prepare concentrations that span a wide range both below and well above the expected CMC. Logarithmic spacing of concentrations is often most effective.

-

Instrument Calibration: Calibrate a force tensiometer using a substance with a known surface tension, such as pure deionized water, ensuring the platinum Du Noüy ring or Wilhelmy plate is meticulously cleaned (e.g., by flaming to red heat) to remove all contaminants.

-

Measurement: For each dilution, measure the equilibrium surface tension. Start with the most dilute solution and progress to the most concentrated to minimize cross-contamination. Ensure the measurement vessel is clean and the temperature is precisely controlled and recorded for each measurement.

-

Data Analysis: Plot the measured surface tension (γ) on the y-axis against the logarithm of the surfactant concentration (log C) on the x-axis.

-

CMC Determination: The resulting graph will show two distinct linear regions. The CMC is the concentration corresponding to the intersection point of the extrapolated lines from these two regions.

Fluorescence Spectroscopy Method

Principle: This technique utilizes a hydrophobic fluorescent probe, such as pyrene, whose spectral properties are highly sensitive to the polarity of its microenvironment. In an aqueous solution below the CMC, pyrene resides in a polar environment. However, once micelles form, the nonpolar pyrene molecule preferentially partitions into the hydrophobic core of the micelles. This shift from a polar to a nonpolar environment causes a distinct change in the pyrene fluorescence emission spectrum. Specifically, the ratio of the intensity of the first and third vibronic peaks (I₁/I₃) in the pyrene emission spectrum is monitored. This ratio is high in polar environments and decreases significantly as pyrene moves into the nonpolar micellar core. The CMC is determined from the inflection point of a sigmoidal curve when plotting the I₁/I₃ ratio against the surfactant concentration.

Detailed Protocol:

-

Probe Preparation: Prepare a stock solution of pyrene in a volatile organic solvent like acetone (e.g., 0.1 mM).

-

Sample Preparation: Prepare a series of surfactant solutions covering a range of concentrations below and above the expected CMC.

-

Probe Addition: To each surfactant solution, add a small, constant volume of the pyrene stock solution, ensuring the final pyrene concentration is low enough to avoid self-quenching (e.g., final concentration of ~1 µM). The volume of acetone should be minimal (<1%) to not affect micellization. Allow the acetone to evaporate completely.

-

Equilibration: Gently mix and allow the solutions to equilibrate, ensuring the probe has sufficient time to partition into any micelles formed. Keep the samples protected from light.

-

Fluorescence Measurement: Using a spectrofluorometer, excite the samples at a wavelength of approximately 336 nm. Record the emission spectra from ~350 nm to 500 nm.

-

Data Analysis: For each spectrum, determine the fluorescence intensities of the first (I₁, ~375 nm) and third (I₃, ~390 nm) vibronic peaks.

-

CMC Determination: Plot the intensity ratio (I₁/I₃) versus the logarithm of the surfactant concentration. The data should produce a sigmoidal curve. The CMC is typically determined from the inflection point of this curve, often calculated as the point of maximum change in the first derivative of the fitted curve.

Conclusion

The critical micelle concentration is a cornerstone parameter for the application of Hexyl β-D-maltopyranoside in research and development. It defines the boundary between monomeric and aggregated states, governing the detergent's ability to solubilize and stabilize lipophilic molecules. While the CMC is intrinsically linked to the surfactant's molecular architecture, it is also highly responsive to environmental factors such as temperature and the presence of co-solutes. Therefore, for applications demanding precision, such as membrane protein crystallography or pharmaceutical formulation, a robust, empirical determination of the CMC under the specific experimental conditions is not just recommended, but essential for achieving reproducible and reliable outcomes. The methodologies of surface tensiometry and fluorescence spectroscopy provide validated, trustworthy pathways to accurately quantify this critical parameter.

References

-

Solution Properties of Alkyl β‐D‐Maltosides . R Discovery. [Link]

-

Refined definition of the critical micelle concentration and application to alkyl maltosides used in membrane protein research . RSC Publishing. [Link]

-

Refined definition of the critical micelle concentration and application to alkyl maltosides used in membrane protein research . RSC Publishing. [Link]

-

Critical micelle concentration - Wikipedia . Wikipedia. [Link]

Sources

- 1. pubs.rsc.org [pubs.rsc.org]

- 2. Refined definition of the critical micelle concentration and application to alkyl maltosides used in membrane protein research - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07440K [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. n-Decyl-β-D-maltopyranoside Detergent | AAT Bioquest [aatbio.com]

- 5. discovery.researcher.life [discovery.researcher.life]

An In-Depth Technical Guide to the Synthesis of Hexyl β-D-maltopyranoside

Executive Summary

Hexyl β-D-maltopyranoside is a non-ionic dialkyl glycoside surfactant of significant interest within the pharmaceutical and biotechnology sectors. Its utility primarily lies in the solubilization, stabilization, and crystallization of membrane proteins, which are critical targets in modern drug development.[1] This guide provides a comprehensive overview of the principal synthetic pathways for obtaining Hexyl β-D-maltopyranoside, tailored for researchers and process development scientists. We will dissect two major strategic approaches: classical chemical glycosylation and modern enzymatic synthesis. Each section will not only detail the procedural steps but also elucidate the underlying mechanistic principles, the rationale for specific experimental choices, and the critical parameters that govern reaction outcomes. Our focus remains on providing robust, reproducible methodologies that form a self-validating framework for laboratory and pilot-scale synthesis.

Introduction: The Role and Properties of Hexyl β-D-maltopyranoside

Molecular Profile

Hexyl β-D-maltopyranoside (C₁₈H₃₄O₁₁) is an amphiphilic molecule featuring a hydrophilic disaccharide headgroup (maltose) and a hydrophobic hexyl alkyl chain.[2] The maltose headgroup is composed of two glucose units linked via an α-1,4-glycosidic bond. The hexyl tail is attached to the anomeric carbon of the reducing-end glucose unit through a β-glycosidic linkage. This specific β-configuration is often crucial for its performance in biological systems.

Significance in Drug Development and Research

The primary application of Hexyl β-D-maltopyranoside is as a detergent for handling membrane proteins.[1] These proteins, embedded within the lipid bilayer of cells, are notoriously difficult to study due to their insolubility in aqueous buffers. Alkyl glycosides like Hexyl β-D-maltopyranoside form micelles that can extract these proteins from the membrane, creating a soluble protein-detergent complex that mimics the native lipid environment.[1] The length of the alkyl chain (C6 in this case) is a critical parameter, influencing the detergent's critical micelle concentration (CMC), micelle size, and overall gentleness, which are vital for preserving the protein's native structure and function.[1] Its applications extend to being a ligand for certain receptors in drug discovery and as a component in drug delivery systems.[3][4][5]

Strategic Synthesis Overview

The synthesis of a specific glycoside like Hexyl β-D-maltopyranoside requires precise control over the formation of the glycosidic bond, particularly its stereochemistry (α vs. β). The choice between a chemical or enzymatic route often depends on factors such as required stereopurity, scale, cost, and environmental considerations.

Caption: High-level decision map for synthesis pathways.

Chemical Synthesis Pathways

Chemical methods offer robust and scalable routes to glycosides, though they often require multi-step processes involving protection and deprotection of hydroxyl groups.

The Koenigs-Knorr Glycosylation: A Stereoselective Approach

The Koenigs-Knorr reaction, first reported in 1901, remains a cornerstone of carbohydrate chemistry for its reliability in forming 1,2-trans-glycosides, which in the case of glucose-derived donors, yields the β-anomer.[6][7]

Causality and Mechanism: The reaction's high β-selectivity is a direct consequence of "neighboring group participation".[6] The process begins with a fully protected glycosyl donor, typically a per-O-acetylated maltosyl halide (e.g., bromide). The acetyl group at the C2 position is critical. In the presence of a halophilic promoter (e.g., silver carbonate, Ag₂CO₃), the bromide is abstracted, forming an oxocarbenium ion intermediate. The adjacent C2-acetyl group immediately attacks this electrophilic center, forming a stable cyclic acetoxonium ion intermediate. This intermediate sterically shields the α-face of the anomeric carbon. Consequently, the incoming nucleophile (1-hexanol) can only attack from the opposite (β) face, resulting in an Sₙ2-like inversion that exclusively yields the β-glycoside.[6][8]

Caption: Experimental workflow for Koenigs-Knorr synthesis.

Experimental Protocol: Koenigs-Knorr Synthesis

-

Preparation of Hepta-O-acetyl-α-D-maltosyl Bromide (Donor):

-

Suspend per-O-acetylated maltose in a minimal amount of glacial acetic acid.

-

Cool the mixture in an ice bath and slowly add a solution of HBr in acetic acid (e.g., 33%).

-

Stir at room temperature for 2-3 hours until the reaction is complete (monitored by TLC).

-

Pour the reaction mixture into ice-water and extract the product with dichloromethane.

-

Wash the organic layer with cold saturated sodium bicarbonate solution, then with water. Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude glycosyl bromide, which is used immediately in the next step.

-

-

Glycosylation with 1-Hexanol:

-

Dissolve the crude maltosyl bromide and 1-hexanol (1.2 equivalents) in anhydrous dichloromethane under an inert atmosphere (e.g., Argon).

-

Add silver carbonate (Ag₂CO₃, 2.0 equivalents) as the promoter. The promoter acts as a halide scavenger.[7]

-

Stir the mixture in the dark at room temperature for 12-24 hours. Monitor the reaction progress by TLC.

-

Upon completion, filter the reaction mixture through a pad of Celite to remove silver salts.

-

Concentrate the filtrate and purify the residue by silica gel column chromatography to obtain the protected product.

-

-

Deprotection (Zemplén conditions):

-

Dissolve the purified, protected glycoside in anhydrous methanol.

-

Add a catalytic amount of sodium methoxide solution (NaOMe in methanol).

-

Stir at room temperature and monitor by TLC until all acetyl groups are removed (typically 1-2 hours).

-

Neutralize the reaction with an acidic ion-exchange resin (e.g., Amberlite IR-120 H⁺), filter, and concentrate the filtrate.

-

The final product, Hexyl β-D-maltopyranoside, can be further purified by recrystallization or chromatography.

-

| Parameter | Specification | Rationale |

| Starting Material | Per-O-acetyl-maltose | Protects hydroxyls; C2-acetyl group ensures β-selectivity. |

| Halogenating Agent | HBr in Acetic Acid | Efficiently converts anomeric acetate to bromide. |

| Glycosyl Acceptor | 1-Hexanol | The alcohol to be glycosylated. |

| Promoter | Silver Carbonate (Ag₂CO₃) | Acts as a halophile to activate the glycosyl bromide.[6] |

| Deprotection | NaOMe in Methanol | Classic Zemplén conditions for mild and complete deacetylation. |

| Expected Yield | 50-70% (overall) | Dependent on reaction conditions and purification efficiency. |

Enzymatic Synthesis: A Green Chemistry Perspective

Enzymatic methods provide an environmentally friendly alternative to chemical synthesis, operating under mild conditions (neutral pH, room temperature) with exceptional regio- and stereoselectivity, thereby avoiding complex protection/deprotection steps.

Transglycosylation using Cyclodextrin Glucanotransferase (CGTase)

CGTases are versatile enzymes that catalyze the transfer of glucosyl units from a donor substrate to an acceptor molecule.[9] This process, known as transglycosylation, can be harnessed to synthesize alkyl glycosides.[10]

Causality and Mechanism: The CGTase enzyme cleaves a donor substrate, such as starch or a cyclodextrin, to form a covalent enzyme-glycosyl intermediate.[11] This intermediate is then transferred to a suitable acceptor. If the acceptor is 1-hexanol, a hexyl glucoside is formed. If the acceptor is hexyl β-D-glucoside, the product is elongated to Hexyl β-D-maltoside.[12] This "coupling" reaction is highly specific and efficient.[13]

Caption: CGTase-catalyzed transglycosylation mechanism.

Experimental Protocol: CGTase Synthesis

-

Reaction Setup:

-

Prepare a buffered aqueous solution (e.g., 50 mM sodium acetate, pH 6.0).

-

Dissolve the glycosyl donor, β-cyclodextrin (e.g., 50 g/L), in the buffer.

-

Add 1-hexanol as the acceptor. Due to its low water solubility, a co-solvent like acetone may be used, or the reaction can be run in a biphasic system to serve as a reservoir for the alcohol.[14]

-

Initiate the reaction by adding a solution of CGTase (e.g., from Bacillus circulans).

-

-

Reaction Conditions:

-

Incubate the mixture at a controlled temperature (e.g., 40-50°C) with gentle agitation for 24-48 hours.

-

The progress of the reaction can be monitored by analyzing samples using HPLC or TLC.

-

-

Work-up and Purification:

-

Terminate the reaction by heat inactivation of the enzyme (e.g., 90°C for 15 minutes).

-

Filter the solution to remove denatured enzyme.

-

The unreacted 1-hexanol can be removed by evaporation under reduced pressure.

-

The product mixture, which may contain Hexyl β-D-glucoside, Hexyl β-D-maltoside, and other oligomers, is then purified.

-

Purification is typically achieved using preparative reverse-phase chromatography to separate the products based on the hydrophobicity of the alkyl chain and the size of the sugar headgroup.

-

| Parameter | Specification | Rationale |

| Enzyme | Cyclodextrin Glucanotransferase (CGTase) | Catalyzes specific transglycosylation.[9] |

| Glycosyl Donor | β-Cyclodextrin or Soluble Starch | Readily available and efficient glucose donors.[12] |

| Glycosyl Acceptor | 1-Hexanol | Forms the hexyl glycoside linkage. |

| Reaction Medium | Aqueous Buffer (pH 5.5-6.5) | Optimal pH for CGTase activity. |

| Temperature | 40-60°C | Balances enzyme activity and stability. |

| Yields | Variable | Highly dependent on donor/acceptor ratio and reaction conditions. |

Purification and Characterization

Regardless of the synthetic route, the final product requires rigorous purification and characterization to ensure it is suitable for its intended application, especially in drug development where purity is paramount.

Purification Protocol

Commercial alkyl glycosides are often contaminated with residual alcohols, ionic compounds, or other isomers.[15] A robust purification strategy is essential.

-

Initial Work-up: Remove catalysts (for chemical synthesis) or denatured enzymes (for enzymatic synthesis) by filtration.

-

Solvent Extraction: Partition the crude product between water and an organic solvent (e.g., ethyl acetate) to remove highly nonpolar or polar impurities.

-

Chromatography:

-

Silica Gel Chromatography: Effective for separating products from less polar starting materials after chemical synthesis.

-

Reverse-Phase Chromatography (C18): The method of choice for separating alkyl glycosides based on chain length and degree of polymerization. A water/methanol or water/acetonitrile gradient is typically used.

-

Ion-Exchange Chromatography: Used to remove any charged impurities or residual catalysts.[15]

-

Analytical Characterization

The identity and purity of the final product must be confirmed.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the structure, including the presence of the hexyl chain, the maltose unit, and crucially, the anomeric configuration (β-linkage is confirmed by the coupling constant of the anomeric proton).[16]

-

Mass Spectrometry (MS): ESI-MS is used to confirm the molecular weight of the product (m/z for C₁₈H₃₄O₁₁).[2]

-

High-Performance Liquid Chromatography (HPLC): Used with detectors like ELSD or RI to assess the purity of the final compound.

Conclusion and Future Outlook

Both chemical and enzymatic pathways offer viable routes to Hexyl β-D-maltopyranoside. The Koenigs-Knorr reaction provides a classic, reliable method for achieving high β-selectivity, making it a strong choice for applications demanding high stereopurity. However, it requires multiple steps and the use of heavy metal promoters. In contrast, enzymatic synthesis, particularly using CGTases, represents a more sustainable and direct approach. While optimizing enzymatic reactions for high yields of a specific product can be challenging, the benefits of mild conditions and reduced downstream processing are significant.

Future efforts will likely focus on improving the efficiency of enzymatic catalysts through protein engineering and optimizing reaction conditions in novel solvent systems to further enhance the economic and environmental viability of producing high-purity alkyl glycosides for the pharmaceutical industry.

References

-

ResearchGate. (n.d.). Scheme 1. Synthesis of n-hexyl-D-glucopyranoside by reverse hydrolysis catalyzed by kernel meals. Retrieved from [Link]

-

eccb08. (n.d.). Hexyl b-D-maltopyranoside1g. Retrieved from [Link]

-

Wikipedia. (n.d.). Koenigs–Knorr reaction. Retrieved from [Link]

-

Taylor & Francis Online. (n.d.). Enzymatic Synthesis of Hexyl Glycosides from Lactose At Low Water Activity and High Temperature Using Hyperthermostable β-glycosidases. Retrieved from [Link]

-

ResearchGate. (n.d.). Reaction mechanism for the synthesis of alkyl-( α and β )-D-maltosides. Retrieved from [Link]

-

PMC - NCBI. (n.d.). Cyclohexyl-α maltoside as a highly efficient tool for membrane protein studies. Retrieved from [Link]

-

PubChem - NIH. (n.d.). Hexyl b-D-maltopyranoside. Retrieved from [Link]

-

TU e-Thesis (Thammasat University). (n.d.). synthesis of alkyl glycosides by transglycosylation reaction of cyclodextrin glycosyltransferase. Retrieved from [Link]

-

NIH. (n.d.). Methyl glycosides via Fischer glycosylation: translation from batch microwave to continuous flow processing. Retrieved from [Link]

-

PubMed Central. (n.d.). Synthesis and Glycosidation of Anomeric Halides: Evolution from Early Studies to Modern Methods of the 21st Century. Retrieved from [Link]

-

Oxford Academic. (n.d.). Engineering CGTase to improve synthesis of alkyl glycosides. Retrieved from [Link]

-

Springer. (n.d.). Fischer Glycosylation in the Twenty-First Century: Modern Methods and Techniques. Retrieved from [Link]

-

PMC - NIH. (n.d.). Comprehensive study on transglycosylation of CGTase from various sources. Retrieved from [Link]

-

Lund University. (n.d.). Cyclodextrin glucanotransferase (CGTase) catalyzed synthesis of dodecyl glucooligosides by transglycosylation using alpha-cyclodextrin or starch. Retrieved from [Link]

-

ResearchGate. (n.d.). Optimization of reaction conditions and the donor substrate in the synthesis of hexyl-β-D-galactoside. Retrieved from [Link]

-

PMC - NCBI. (n.d.). Improvement of Intranasal Drug Delivery with Intravail® Alkylsaccharide Excipient as a Mucosal Absorption Enhancer Aiding in the Treatment of Conditions of the Central Nervous System. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Synthesis of novel oligomeric anionic alkyl glycosides using laccase/TEMPO oxidation and cyclodextrin glucanotransferase (CGTase). Retrieved from [Link]

-

PubMed. (n.d.). Purification of octyl beta-D-glucopyranoside and re-estimation of its micellar size. Retrieved from [Link]

-

MDPI. (n.d.). N-4 Alkyl Cytosine Derivatives Synthesis: A New Approach. Retrieved from [Link]

Sources

- 1. Cyclohexyl-α maltoside as a highly efficient tool for membrane protein studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | C18H34O11 | CID 10432591 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Hexyl b-D-maltopyranoside1g | eccb08 [eccb08.org]

- 4. biosynth.com [biosynth.com]

- 5. Improvement of Intranasal Drug Delivery with Intravail® Alkylsaccharide Excipient as a Mucosal Absorption Enhancer Aiding in the Treatment of Conditions of the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Koenigs–Knorr reaction - Wikipedia [en.wikipedia.org]

- 7. Synthesis and Glycosidation of Anomeric Halides: Evolution from Early Studies to Modern Methods of the 21st Century - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Comprehensive study on transglycosylation of CGTase from various sources - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ethesisarchive.library.tu.ac.th [ethesisarchive.library.tu.ac.th]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 12. Cyclodextrin glucanotransferase (CGTase) catalyzed synthesis of dodecyl glucooligosides by transglycosylation using alpha-cyclodextrin or starch | Lund University [lunduniversity.lu.se]

- 13. academic.oup.com [academic.oup.com]

- 14. researchgate.net [researchgate.net]

- 15. Purification of octyl beta-D-glucopyranoside and re-estimation of its micellar size - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. N-4 Alkyl Cytosine Derivatives Synthesis: A New Approach | MDPI [mdpi.com]

A Technical Guide to the Physicochemical Properties of Hexyl β-D-maltopyranoside: Molecular Weight and Aggregation Number

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Role of Hexyl β-D-maltopyranoside in Advanced Scientific Applications

Hexyl β-D-maltopyranoside is a non-ionic detergent widely utilized in the fields of biochemistry and drug development. Its amphipathic nature, characterized by a hydrophilic maltose headgroup and a hydrophobic hexyl tail, makes it an effective agent for solubilizing, stabilizing, and manipulating membrane proteins and other hydrophobic biomolecules. Understanding its fundamental physicochemical properties, particularly its molecular weight and behavior in solution, is paramount for designing robust experiments and formulating effective drug delivery systems. This guide provides a detailed examination of the molecular weight of Hexyl β-D-maltopyranoside and a comprehensive overview of the principles and methodologies for determining its aggregation number.

Part 1: Core Physicochemical Characteristics

The foundational properties of a surfactant are its molecular formula and corresponding molecular weight. These values are critical for preparing solutions of precise molar concentrations and for subsequent calculations in various experimental protocols.

Molecular Identity

Hexyl β-D-maltopyranoside is chemically defined by the molecular formula C₁₈H₃₄O₁₁.[1] This composition directly informs its molecular weight, a key parameter for all laboratory work.

Quantitative Data Summary

For clarity and rapid reference, the core quantitative data for Hexyl β-D-maltopyranoside are summarized below.

| Property | Value | Source |

| Molecular Formula | C₁₈H₃₄O₁₁ | PubChem[1] |

| Molecular Weight | 426.5 g/mol | PubChem[1] |

Part 2: The Phenomenon of Micellar Self-Assembly

The utility of surfactants like Hexyl β-D-maltopyranoside stems from their ability to self-assemble in aqueous solutions. This process is governed by the thermodynamics of hydrophobic and hydrophilic interactions and is defined by two key parameters: the Critical Micelle Concentration (CMC) and the Aggregation Number (Nagg).

Critical Micelle Concentration (CMC)

In an aqueous environment, surfactant molecules initially accumulate at interfaces, such as the air-water interface. As the total surfactant concentration increases, a point is reached where the bulk solution becomes saturated with monomers. Beyond this threshold, known as the Critical Micelle Concentration (CMC), it becomes thermodynamically favorable for the surfactant molecules to spontaneously form organized aggregates called micelles.[2] The CMC is a crucial indicator of a surfactant's efficiency; a lower CMC value means less surfactant is needed to form micelles and solubilize a hydrophobic substance.[3]

Aggregation Number (Nagg)

The aggregation number is defined as the average number of individual surfactant molecules, or monomers, that constitute a single, stable micelle once the CMC has been exceeded.[4][5] This parameter provides a direct measure of the size of the micellar nanoaggregates.[6] The aggregation number is not a fixed constant; it can be influenced by experimental conditions such as temperature, pH, and the ionic strength of the solution. For instance, the aggregation numbers of surfactants often increase with the length of their hydrocarbon chains.[7]

While a specific, experimentally verified aggregation number for Hexyl β-D-maltopyranoside is not prominently available in the literature, we can look to structurally similar compounds for an approximate reference. For example, 6-Cyclohexyl-1-Hexyl-β-D-Maltoside (CYMAL-6), which also features a maltoside headgroup and a six-carbon chain (with a cyclohexyl group), has a reported aggregation number of approximately 91 in water.[8] This value serves as a useful estimate, but it must be emphasized that direct experimental determination is essential for precise applications.

Part 3: Methodologies for Determining the Aggregation Number

The determination of the aggregation number is a critical experimental procedure for characterizing any surfactant-based system. Several robust biophysical techniques can be employed for this purpose, each operating on a distinct physical principle.

Method 1: Fluorescence Quenching

Fluorescence quenching is a widely applied and powerful technique for accurately determining the aggregation number.[7][9] The methodology relies on the co-localization of a fluorescent probe and a quencher molecule within the hydrophobic core of the micelles.

Causality and Principle: The experiment is designed around a micellar solution containing a luminescent probe (e.g., pyrene) and a quencher (e.g., cetylpyridinium chloride).[4][6] Both the probe and the quencher preferentially partition into the hydrophobic micellar cores. The rate of fluorescence quenching depends on the proximity and relative concentrations of the probe and quencher within the micelle. By systematically varying the quencher concentration and measuring the corresponding decrease in fluorescence, one can model the distribution of these molecules among the micelles using Poisson statistics. This analysis directly yields the average number of monomers per micelle—the aggregation number.

Experimental Protocol:

-

Solution Preparation: Prepare a stock solution of the surfactant (Hexyl β-D-maltopyranoside) at a concentration significantly above its CMC. Prepare separate stock solutions of a fluorescent probe (e.g., pyrene in methanol) and a quencher (e.g., cetylpyridinium chloride in water).

-

Sample Series: Create a series of samples, each containing a fixed concentration of the surfactant and the fluorescent probe.

-

Quencher Titration: Add varying, known concentrations of the quencher to each sample in the series.[4]

-

Incubation: Allow the samples to equilibrate to ensure the probe and quencher have partitioned into the micelles.

-

Fluorescence Measurement: Measure the fluorescence intensity (or fluorescence lifetime) of the probe in each sample using a spectrofluorometer.

-

Data Analysis: Plot the fluorescence intensity as a function of the quencher concentration. The data is then fitted to a steady-state or time-resolved fluorescence quenching model to calculate the aggregation number.[9]

Workflow Visualization:

Caption: Fluorescence Quenching Workflow for Nagg Determination.

Method 2: Static Light Scattering (SLS)

Static Light Scattering is a classical and absolute method for determining the molar mass of macromolecules and colloidal assemblies, including micelles.

Causality and Principle: This technique measures the time-averaged intensity of light scattered by the sample as a function of angle. For a dilute solution of micelles, the intensity of the scattered light is proportional to both the concentration of the micelles and their molar mass. By measuring the scattered light from a series of solutions of known surfactant concentrations (above the CMC), one can extrapolate the data to determine the molar mass of the micelles. The aggregation number is then calculated by dividing the micellar molar mass by the monomer molecular weight. The SLS method is often considered complicated because it requires independent measurement of the solution's refractive index increment (dn/dc).[9]

Experimental Protocol:

-

Solution Preparation: Prepare a series of surfactant solutions at different concentrations above the CMC in a dust-free buffer.

-

Refractive Index Measurement: Independently measure the refractive index increment (dn/dc) of the surfactant solution using a differential refractometer.

-

Light Scattering Measurement: For each concentration, measure the intensity of scattered light at multiple angles using a goniometer-based light scattering instrument.

-

Data Analysis (Debye Plot): Plot the light scattering data in the form of a Debye plot (Kc/Rθ vs. concentration), where K is an optical constant, c is the concentration, and Rθ is the Rayleigh ratio.

-

Molar Mass Calculation: The intercept of the Debye plot at zero concentration gives the reciprocal of the weight-averaged molar mass of the micelles.

-

Aggregation Number Calculation: Divide the determined micellar molar mass by the known molecular weight of the Hexyl β-D-maltopyranoside monomer (426.5 g/mol ) to obtain the aggregation number.

Workflow Visualization:

Caption: Static Light Scattering (SLS) Workflow for Nagg Determination.

Other Supporting Techniques: Other valuable methods for determining the aggregation number include Small-Angle Neutron Scattering (SANS) and Small-Angle X-ray Scattering (SAXS) , which provide detailed information on micelle shape and size, and Isothermal Titration Calorimetry (ITC) , which measures the heat changes associated with the dilution of a micellar solution.[4][6][9]

Conclusion

Hexyl β-D-maltopyranoside is a valuable tool in modern life sciences research, defined by a molecular weight of 426.5 g/mol .[1] While its primary function relies on the formation of micelles above its CMC, the precise size of these aggregates, defined by the aggregation number, is a critical parameter that must be determined experimentally for specific applications. Techniques such as fluorescence quenching and static light scattering provide robust and reliable pathways to measure this value, ensuring the reproducibility and accuracy of experiments involving protein solubilization, stabilization, and drug delivery formulation. A thorough characterization of these properties is a hallmark of rigorous scientific investigation and is essential for leveraging the full potential of this versatile surfactant.

References

-

Title: Hexyl b-D-maltopyranoside | C18H34O11 | CID 10432591 Source: PubChem - National Institutes of Health URL: [Link]

-

Title: Aggregation number - Wikipedia Source: Wikipedia URL: [Link]

-

Title: Predicting the aggregation number of cationic surfactants based on ANN-QSAR modeling approaches Source: RSC Publishing URL: [Link]

-

Title: Determination of Micellar Aggregation Numbers in Dilute Surfactant Systems with the Fluorescence Quenching Method. Source: The Journal of Physical Chemistry B - ACS Publications URL: [Link]

-

Title: Aggregation number – Knowledge and References Source: Taylor & Francis URL: [Link]

-

Title: Simple ApproximaTion for Aggregation Number Determination by Isothermal Titration Calorimetry: STAND-ITC Source: Langmuir - ACS Publications URL: [Link]

-

Title: Critical micelle concentration - Wikipedia Source: Wikipedia URL: [Link]

Sources

- 1. This compound | C18H34O11 | CID 10432591 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Critical micelle concentration - Wikipedia [en.wikipedia.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Aggregation number - Wikipedia [en.wikipedia.org]

- 5. taylorandfrancis.com [taylorandfrancis.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Anatrace.com [anatrace.com]

- 9. Predicting the aggregation number of cationic surfactants based on ANN-QSAR modeling approaches: understanding the impact of molecular descriptors on ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA06064G [pubs.rsc.org]

Hexyl β-D-Maltopyranoside: A Technical Guide to Solubility in Common Biological Buffers

Foreword: The Critical Role of Detergent Selection in Modern Research

In the intricate world of membrane protein science and drug development, the choice of a solubilizing agent is a pivotal decision that can dictate the success or failure of an experimental workflow. Among the arsenal of non-ionic detergents, Hexyl β-D-maltopyranoside has emerged as a valuable tool, prized for its gentle action and ability to preserve the native structure and function of delicate protein complexes. However, its efficacy is intrinsically linked to its behavior in the buffered environments that are the bedrock of biological research. This guide provides an in-depth exploration of the solubility of Hexyl β-D-maltopyranoside in commonly used biological buffers, offering both foundational knowledge and practical insights for researchers, scientists, and professionals in drug development. Our approach moves beyond a simple recitation of data, delving into the physicochemical principles that govern detergent solubility and providing a framework for rational experimental design.

Understanding Hexyl β-D-Maltopyranoside: Physicochemical Profile

Hexyl β-D-maltopyranoside is a non-ionic detergent belonging to the alkyl glycoside family. Its structure consists of a hydrophilic maltose headgroup and a short, six-carbon alkyl (hexyl) tail. This amphipathic nature is the key to its function, allowing it to interact with both the hydrophobic transmembrane domains of proteins and the aqueous environment of a buffer.

Before delving into its solubility in complex buffer systems, it is essential to understand its fundamental properties in an aqueous solution.

| Property | Value | Significance for Solubility |

| Molecular Formula | C₁₈H₃₄O₁₁[1] | Provides the basis for calculating molar concentrations. |

| Molecular Weight | 426.46 g/mol [1] | Essential for preparing solutions of specific molarity. |

| Critical Micelle Concentration (CMC) in Water | ~210 mM (8.9% w/v)[2] | The concentration above which the detergent self-assembles into micelles. Solubilization of membrane proteins occurs at concentrations above the CMC. A high CMC indicates that a relatively high concentration of the detergent is required to form micelles. |

| Solubility in Water (0-5°C) | ≥ 20% (w/v) | Demonstrates the high intrinsic water solubility of the molecule, which is a favorable characteristic for a detergent used in aqueous biological systems. |

The high water solubility of Hexyl β-D-maltopyranoside is a direct consequence of the large, polar maltose headgroup, which readily forms hydrogen bonds with water molecules. The relatively short hexyl tail contributes to its milder, less disruptive character compared to longer-chain alkyl maltosides like dodecyl maltoside (DDM)[3].

The Interplay of Buffers and Detergent Solubility: A Theoretical Framework

While the high intrinsic water solubility of Hexyl β-D-maltopyranoside is a promising starting point, its behavior in a buffered solution is a more complex interplay of molecular interactions. Biological buffers are not merely water; they contain ions and buffering agents that can influence the hydration shell of the detergent and, consequently, its solubility.

dot

Caption: Factors influencing the solubility of Hexyl β-D-maltopyranoside.

The Effect of pH

Hexyl β-D-maltopyranoside is a non-ionic detergent, meaning its headgroup does not carry a net electrical charge. As a result, its solubility is generally considered to be stable across a wide range of pH values typically used in biological experiments (pH 6.0-9.0)[4]. Unlike ionic detergents, which can be protonated or deprotonated with changes in pH, the maltose headgroup remains uncharged. However, extreme pH values (highly acidic or alkaline) can lead to the hydrolysis of the glycosidic bond over time, degrading the detergent and affecting its properties. For most standard biological applications, pH is not a primary determinant of the acute solubility of this detergent.

The Influence of Ionic Strength: Salting-In and Salting-Out

The concentration of salts in a buffer, which determines its ionic strength, can have a more pronounced effect on the solubility of non-ionic detergents. This phenomenon is often described in terms of "salting-in" and "salting-out."

-

Salting-Out: At high salt concentrations, the ions of the salt compete with the detergent's hydrophilic headgroup for water molecules for hydration. This can lead to a decrease in the solubility of the detergent, a phenomenon known as salting-out. The effectiveness of different salts in causing salting-out can be described by the Hofmeister series.

-

Salting-In: Conversely, some salts at lower concentrations can increase the solubility of non-ionic detergents, a process referred to as salting-in.

For non-ionic detergents with poly(oxyethylene) headgroups, the presence of electrolytes is known to affect their cloud point, which is the temperature above which the detergent solution becomes cloudy and phase separates[5][6][7]. While alkyl glycosides like Hexyl β-D-maltopyranoside do not typically exhibit a cloud point in the same manner, the underlying principles of ion-mediated changes in hydration and solubility are still relevant.

Solubility in Specific Biological Buffers: A Qualitative Assessment

In the absence of extensive, direct quantitative data for Hexyl β-D-maltopyranoside in specific biological buffers, we can provide a qualitative assessment based on the chemical nature of the buffers and the principles outlined above.

TRIS (tris(hydroxymethyl)aminomethane) Buffer

TRIS is a primary amine with a pKa of approximately 8.1 at 25°C, making it an effective buffer in the pH range of 7.0-9.0[8]. It is a common component in buffers for protein purification and electrophoresis.

-

Expected Solubility: High. Given the high intrinsic water solubility of Hexyl β-D-maltopyranoside, it is expected to be highly soluble in typical working concentrations of TRIS buffer (e.g., 20-100 mM).

-

Potential Interactions: TRIS is a relatively simple organic molecule and is not expected to have strong, specific interactions with the maltose headgroup that would significantly reduce solubility. The ionic strength of a standard TRIS-HCl buffer is generally not high enough to induce significant salting-out effects.

HEPES (4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid) Buffer

HEPES is a zwitterionic buffer with a pKa of approximately 7.5 at 25°C, providing good buffering capacity in the physiological pH range of 6.8-8.2. It is widely used in cell culture and enzyme assays.

-

Expected Solubility: High. Similar to TRIS, Hexyl β-D-maltopyranoside is expected to be readily soluble in standard HEPES-buffered solutions (e.g., 10-50 mM).

-

Potential Interactions: HEPES is a larger and more complex molecule than TRIS. However, as a zwitterion at physiological pH, its net charge is zero, which generally minimizes strong ionic interactions. There is no evidence to suggest that HEPES would negatively impact the solubility of non-ionic detergents like Hexyl β-D-maltopyranoside. In fact, it is commonly used in buffers for studying membrane proteins in the presence of various detergents[9][10].

PBS (Phosphate-Buffered Saline)

PBS is an isotonic buffer containing sodium chloride, sodium phosphate, and in some formulations, potassium chloride and potassium phosphate. It is widely used for its compatibility with biological systems.

-

Expected Solubility: High, but potentially influenced by ionic strength. While Hexyl β-D-maltopyranoside is expected to be soluble in PBS, the relatively high salt concentration (typically around 150 mM NaCl) contributes to a higher ionic strength compared to standard TRIS or HEPES buffers.

-

Potential for Salting-Out: The high concentration of NaCl in PBS could potentially have a mild salting-out effect, which might slightly reduce the maximum solubility compared to pure water or low ionic strength buffers. However, given the very high intrinsic water solubility of Hexyl β-D-maltopyranoside (≥20%), it is highly unlikely that this effect would be significant at typical working concentrations of the detergent. For most applications, the solubility in PBS will be more than sufficient.

Experimental Protocol for Determining Solubility in a Specific Buffer

Given that the solubility of Hexyl β-D-maltopyranoside can be influenced by the specific composition and concentration of a buffer, it is best practice to experimentally determine its solubility in your particular buffer system. The following protocol provides a straightforward method for this determination.

dot

Caption: Experimental workflow for determining detergent solubility.

Objective: To determine the approximate solubility limit of Hexyl β-D-maltopyranoside in a specific biological buffer at a given temperature.

Materials:

-

Hexyl β-D-maltopyranoside (solid)

-

Target biological buffer (e.g., 50 mM TRIS-HCl, pH 7.5, 150 mM NaCl)

-

Microcentrifuge tubes or small glass vials

-

Vortex mixer

-

Water bath or incubator set to the desired experimental temperature

-

Spectrophotometer (optional)

Methodology:

-

Prepare a Range of Detergent Concentrations:

-

In a series of microcentrifuge tubes, weigh out increasing amounts of solid Hexyl β-D-maltopyranoside.

-

Add a fixed volume (e.g., 1 mL) of your target biological buffer to each tube to create a range of concentrations (e.g., 5%, 10%, 15%, 20%, 25% w/v).

-

-

Solubilization:

-

Vortex each tube vigorously for 1-2 minutes to facilitate the dissolution of the detergent. Gentle warming may be applied if necessary, but be mindful that temperature can affect solubility.

-

-

Equilibration:

-

Place the tubes in a water bath or incubator at your desired experimental temperature (e.g., 4°C, 25°C, or 37°C) for at least one hour to allow them to reach thermal equilibrium.

-

-

Visual Inspection:

-

After equilibration, carefully inspect each tube against a dark background. Observe for any signs of cloudiness, turbidity, or precipitated material.

-

The highest concentration that remains a clear, homogenous solution is the approximate solubility limit under those conditions.

-

-

Quantitative Assessment (Optional):

-

If a more precise determination is required, centrifuge the tubes at high speed (e.g., >10,000 x g) for 10 minutes to pellet any insoluble material.

-

Carefully transfer the supernatant to a clean cuvette and measure the absorbance at 600 nm (A600). A significant increase in A600 indicates the presence of undissolved particles or micelles that are large enough to scatter light, suggesting that the solubility limit has been exceeded.

-

Concluding Remarks for the Practicing Scientist

Hexyl β-D-maltopyranoside stands as a highly soluble and versatile non-ionic detergent, well-suited for a broad range of applications in biochemistry and drug development. While its intrinsic solubility in water is excellent, a nuanced understanding of its interactions with common biological buffers is crucial for optimizing experimental outcomes.

This guide has established that Hexyl β-D-maltopyranoside is expected to be highly soluble in standard concentrations of TRIS, HEPES, and PBS buffers. The primary factor that may modulate its solubility in these systems is the ionic strength, with high salt concentrations having the potential to induce a mild salting-out effect. However, for the majority of applications, the solubility of this detergent will not be a limiting factor.

Ultimately, the principles and the experimental protocol provided herein empower the researcher to move from theoretical understanding to empirical validation. By thoughtfully considering the composition of the buffered environment and, when necessary, experimentally determining solubility limits, scientists can confidently employ Hexyl β-D-maltopyranoside to its full potential, advancing our understanding of complex biological systems.

References

-

Chemical Science Review and Letters. (n.d.). Influence of Various Electrolytes on Clouding Behavior of A Non-Ionic Surfactant Brij-30. Retrieved from [Link]

- Cunha, E. S., et al. (2016). Membrane protein stability can be compromised by detergent interactions with the extramembranous soluble domains. Protein Science, 25(7), 1343-1355.

-

J R Hess Company, Inc. (n.d.). A Quick Look at "Cloud Point". Retrieved from [Link]

-

Maltoside. (2023, November 29). In Wikipedia. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 10432591, Hexyl b-D-maltopyranoside. Retrieved from [Link]

-

ResearchGate. (n.d.). Clouding of nonionic surfactants. Retrieved from [Link]

- Rosevear, P., et al. (1980). Alkyl glycoside detergents: a simpler synthesis and their effects on kinetic and physical properties of cytochrome c oxidase. Biochemistry, 19(17), 4108-4115.

- Solution Properties of Alkyl β‐D‐Maltosides. (2020). Journal of Surfactants and Detergents, 23(4), 815-823.

-

Hopax Fine Chemicals. (2024, February 5). Optimizing pH Control: The Synergistic Blend of Tris and Tris HCl in Buffer Systems. Retrieved from [Link]

- Methods for Studying Interactions of Detergents and Lipids with α-Helical and β-Barrel Integral Membrane Proteins. (2009). Methods in Enzymology, 463, 603-625.

Sources

- 1. This compound | C18H34O11 | CID 10432591 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Maltoside - Wikipedia [en.wikipedia.org]

- 4. PH changes of Tris hcl buffer at different concentrations - HUBEI NEW DESHENG MATERIALS TECHNOLOGY CO,. LTD. [hbdsbio.com]

- 5. chesci.com [chesci.com]

- 6. jrhessco.com [jrhessco.com]

- 7. researchgate.net [researchgate.net]

- 8. Optimizing pH Control: The Synergistic Blend of Tris and Tris HCl in Buffer Systems - Blog - Hopax Fine Chemicals [hopaxfc.com]

- 9. Membrane protein stability can be compromised by detergent interactions with the extramembranous soluble domains - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Methods for Studying Interactions of Detergents and Lipids withα-Helical and β-Barrel Integral Membrane Proteins - PMC [pmc.ncbi.nlm.nih.gov]

Whitepaper: A Mechanistic Guide to Membrane Protein Solubilization Using Hexyl β-D-maltopyranoside

Executive Summary

The extraction of integral membrane proteins from their native lipid bilayer environment is a critical and often challenging step in their biochemical and structural characterization.[1][2] Success hinges on the selection of an appropriate detergent that can effectively mimic the amphipathic nature of the cell membrane, thereby solubilizing the protein while preserving its native conformation and function. This guide provides an in-depth technical overview of the mechanism of membrane protein solubilization using Hexyl β-D-maltopyranoside, a non-ionic, short-chain alkyl maltoside. We will explore its physicochemical properties, the step-by-step process of membrane disruption, and provide a field-proven experimental framework for its application. This document is intended for researchers, scientists, and drug development professionals seeking to understand and optimize membrane protein extraction protocols.

Chapter 1: The Fundamental Challenge: Liberating Membrane Proteins

Integral membrane proteins are amphipathic macromolecules with hydrophobic regions embedded within the lipid bilayer and hydrophilic domains exposed to the aqueous environments on one or both sides of the membrane.[3] This dual nature makes them insoluble in standard aqueous buffers. The primary goal of solubilization is to disrupt the lipid bilayer and replace it with a detergent-based micellar system that creates a soluble, stable protein-detergent complex (PDC).[3] This process is a delicate balance; the detergent must be potent enough to disintegrate the membrane but gentle enough to avoid denaturing the target protein.[1]

Chapter 2: Physicochemical Profile of Hexyl β-D-maltopyranoside

Hexyl β-D-maltopyranoside belongs to the family of alkyl maltosides, a class of non-ionic detergents widely regarded for their mild, non-denaturing properties. Its structure consists of two key components:

-

A hydrophilic maltose headgroup , which is relatively large and uncharged, minimizing harsh ionic interactions with the protein.

-

A hydrophobic hexyl (C6) alkyl chain , which is responsible for interacting with the hydrophobic regions of the membrane protein and the lipid acyl chains.

The short C6 alkyl chain is a defining feature. Compared to its longer-chain counterparts like n-dodecyl-β-D-maltoside (DDM), the shorter chain results in a significantly higher Critical Micelle Concentration (CMC).

The Critical Micelle Concentration (CMC)

The CMC is the specific concentration at which detergent monomers in a solution begin to self-assemble into larger, ordered structures called micelles.[4][5] Below the CMC, detergents exist primarily as monomers.[6] Effective membrane solubilization requires the detergent concentration to be significantly above the CMC to ensure a sufficient population of micelles to encapsulate the membrane proteins.

While specific data for Hexyl β-D-maltopyranoside is not as prevalent as for DDM, we can infer its properties from close relatives. For instance, Hexyl β-D-glucopyranoside (differing only in the sugar headgroup) has a very high CMC of approximately 250 mM.[7] This high CMC is a critical experimental consideration.

Data Presentation: Comparative Analysis of Alkyl Glycoside Detergents

To contextualize the properties of a short-chain maltoside, the following table compares key parameters of related and commonly used detergents.

| Property | Hexyl β-D-glucopyranoside | Decyl β-D-maltopyranoside (DM) | n-Dodecyl-β-D-maltopyranoside (DDM) |

| Molecular Weight ( g/mol ) | 264.32[7] | 482.56 | 510.62[6] |

| Alkyl Chain Length | C6 | C10 | C12 |

| CMC (mM in H₂O) | ~250[7] | 1.8 | 0.17[6] |

| General Characteristics | Very high CMC, easily dialyzable | Moderate CMC, good solubilizer | Low CMC, highly stabilizing, most popular[2] |

Chapter 3: The Three-Stage Mechanism of Solubilization

The process of extracting a membrane protein with Hexyl β-D-maltopyranoside is not instantaneous but occurs through a continuum of three overlapping stages as the detergent concentration increases.

Stage 1: Partitioning & Membrane Saturation (Low Detergent Concentration) Detergent monomers, driven by the hydrophobic effect, partition from the aqueous solution into the lipid bilayer. They insert themselves between the phospholipid molecules, disrupting the ordered packing of the membrane.

Stage 2: Membrane Destabilization & Mixed Micelle Formation (Approaching the CMC) As the concentration of detergent in the bilayer increases, the membrane becomes saturated and highly unstable. The bilayer begins to break apart, forming small, curved structures and mixed micelles containing both lipids and detergent molecules.

Stage 3: Solubilization & Protein-Detergent Complex (PDC) Formation (Above the CMC) Once the detergent concentration exceeds its CMC, the lipid bilayer is completely disintegrated. The hydrophobic transmembrane domains of the protein are now shielded from the aqueous solvent by a belt of detergent molecules, forming a stable, soluble Protein-Detergent Complex (PDC).[3][6] The native lipids of the membrane are sequestered into separate mixed lipid-detergent micelles.

Mandatory Visualization: The Solubilization Pathway